molecular formula C21H17Cl2N3O3S B2404325 (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione CAS No. 941942-95-6

(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione

Cat. No. B2404325
CAS RN: 941942-95-6
M. Wt: 462.35
InChI Key: JRJKISYMBASXNZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, and a thioether group . It also contains chloro and nitro substituents on the phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and piperazine rings, as well as the chloro and nitro substituents, would likely have a significant impact on the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and piperazine rings, as well as the chloro and nitro substituents, could affect its solubility, stability, and reactivity .

Scientific Research Applications

Microwave-Assisted Synthesis in Pharmacology

A study by Ravula et al. (2016) details the microwave-assisted synthesis of novel pyrazoline derivatives with anti-inflammatory and antibacterial properties, involving a compound structurally similar to (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione. This method showed higher yields and environmental friendliness compared to conventional heating methods, suggesting its potential in the efficient synthesis of pharmacologically relevant compounds (Ravula et al., 2016).

Antidepressant and Antianxiety Properties

Kumar et al. (2017) synthesized a series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which demonstrated significant antidepressant and antianxiety activities. These findings highlight the potential therapeutic applications of compounds with a structure related to the chemical (Kumar et al., 2017).

Corrosion Inhibition in Materials Science

Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors structurally related to this compound. Their results showed significant inhibition efficiency, suggesting potential applications in protecting materials from corrosion (Singaravelu et al., 2022).

Synthesis of Antinociceptive and Anti-Inflammatory Derivatives

Selvam et al. (2012) synthesized a series of thiazolopyrimidine derivatives, showing significant antinociceptive and anti-inflammatory properties. These compounds, related to the queried chemical, suggest its utility in developing new pain and inflammation management drugs (Selvam et al., 2012).

Antituberculosis Drug Development

Tangallapally et al. (2006) identified a lead compound for anti-tuberculosis drug discovery with a structure similar to the queried chemical. Modifications to this compound increased bioavailability and serum half-life, indicating the potential of such compounds in antituberculosis drug development (Tangallapally et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Based on the structure of the compound, it’s possible that it could interact with a variety of biological molecules .

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. It could potentially be used in the development of new drugs or other chemical products .

properties

IUPAC Name

[5-(2-chloro-4-nitrophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3S/c22-14-2-1-3-15(12-14)24-8-10-25(11-9-24)21(30)20-7-6-19(29-20)17-5-4-16(26(27)28)13-18(17)23/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJKISYMBASXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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